molecular formula C11H13N5S2 B14035990 Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate CAS No. 1221974-54-4

Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate

Katalognummer: B14035990
CAS-Nummer: 1221974-54-4
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: NQMOMYIDYLVFLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a complex organic compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate exerts its effects involves interactions with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl (6-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate: shares similarities with other imidazole and pyrimidine-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of both imidazole and pyrimidine rings, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Eigenschaften

CAS-Nummer

1221974-54-4

Molekularformel

C11H13N5S2

Molekulargewicht

279.4 g/mol

IUPAC-Name

N-[6-(4-methylimidazol-1-yl)pyrimidin-4-yl]-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C11H13N5S2/c1-8-5-16(7-14-8)10-4-9(12-6-13-10)15-11(17-2)18-3/h4-7H,1-3H3

InChI-Schlüssel

NQMOMYIDYLVFLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C=N1)C2=NC=NC(=C2)N=C(SC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.